molecular formula C16H11ClN2 B189500 4-Chloro-2,6-diphenylpyrimidine CAS No. 29509-91-9

4-Chloro-2,6-diphenylpyrimidine

Cat. No. B189500
CAS RN: 29509-91-9
M. Wt: 266.72 g/mol
InChI Key: MJDDVTZXYXHTRY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11ClN2 .


Synthesis Analysis

A method for synthesizing 4-Chloro-2,6-diphenylpyrimidine involves the initial preparation of chalcone and its subsequent interaction with ammonium acetate . Another method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-diphenylpyrimidine includes two phenyl rings attached to the 2 and 6 positions of a pyrimidine ring, which also has a chlorine atom attached at the 4 position . The IUPAC name for this compound is 4-chloro-2,6-diphenylpyrimidine .


Physical And Chemical Properties Analysis

4-Chloro-2,6-diphenylpyrimidine is a solid compound with a molecular weight of 266.72 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis of 2-anilinopyrimidines

“4-Chloro-2,6-diphenylpyrimidine” can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .

Microwave-assisted Reactions

The compound is used in microwave-assisted reactions . The use of microwave conditions decreases the reaction time from several hours to a few minutes or seconds compared to the results obtained on conventional heating . Moreover, less by-products are formed in microwave-assisted reactions .

Potential Bioactivity

2-anilinopyrimidines, synthesized from “4-Chloro-2,6-diphenylpyrimidine”, are of potential bioactivity . The biological activity of anilinopyrimidines as fungicides and pesticides is well-known and widely reported .

Antiproliferative Activity

Some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This makes “4-Chloro-2,6-diphenylpyrimidine” a valuable compound in cancer research .

Generation of Supramolecular Networks

This class of compounds plays a role in the generation of supramolecular networks for molecular recognition . This has potential applications in the field of materials science and nanotechnology .

Synthesis of Other Derivatives

“4-Chloro-2,6-diphenylpyrimidine” can be used as a starting material for the synthesis of other chemical derivatives . The ability to easily modify its structure makes it a versatile compound in organic synthesis .

Safety and Hazards

4-Chloro-2,6-diphenylpyrimidine may cause skin and eye irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-chloro-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDVTZXYXHTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342450
Record name 4-Chloro-2,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-2,6-diphenylpyrimidine

CAS RN

29509-91-9
Record name 4-Chloro-2,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (9.30 mL, 99.8 mmol, 7.5 eq.) was added dropwise to 2,6-diphenyl-3H-pyrimidin-4-one (10) (3.3 g, 13.3 mmol) in a vigorous reaction. To this mixture was added slowly phosphorous pentachloride (2.77 g, 13.3 mmol, 1 eq.) and the reaction mixture was stirred at reflux for 3 hours. The reaction mixture was then quenched by pouring into ice-water, and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water and brine, dried (MgSO4) and then concentrated to give a yellow solid. This was recrystallised from hot ethanol to give fine white needles (65%). 1H NMR δ (CDCl3): 8.60-8.18 (m, 5H, Ar), 7.63 (s, 1H, Ar), 7.51-7.57 (m, 5H, Ar).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you explain the significance of using 15N-labeled compounds in the study of 4-halogeno-2,6-diphenylpyrimidines?

A2: Researchers synthesized 5-bromo-4-chloro-2,6-diphenyl-[1(3)-15N]pyrimidine and various 15N-labeled 4-halogeno-2,6-diphenylpyrimidine derivatives to study the reaction mechanisms in detail []. Using these labeled compounds allowed them to track the fate of the nitrogen atom during the amination reaction. This isotopic labeling technique provides crucial evidence for confirming the involvement of the ANRORC mechanism in the amination of certain derivatives, such as 5-bromo-4-chloro-2,6-diphenylpyrimidine, where it occurs to an extent of about 18% []. This approach showcases the power of isotopic labeling in elucidating complex reaction pathways.

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